SSAO/VAP-1 inhibitor 1
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Overview
Description
SSAO/VAP-1 inhibitor 1 is a potent compound designed to inhibit semicarbazide-sensitive amine oxidase (SSAO) and vascular adhesion protein-1 (VAP-1). These proteins play crucial roles in glucose regulation and inflammation, making this compound a significant compound in medical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SSAO/VAP-1 inhibitor 1 involves several steps, including the preparation of intermediates and final coupling reactions. One common synthetic route includes the use of (Z)-4-(2-(aminomethyl)-3-fluoroallyloxy)benzenesulfonamide hydrochloride as a key intermediate . The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
SSAO/VAP-1 inhibitor 1 undergoes various chemical reactions, including oxidation and reduction. The compound’s primary function is to inhibit the enzymatic activity of SSAO/VAP-1, which involves the oxidation of primary amines .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents and solvents like DMSO. The reaction conditions often require controlled temperatures and pH levels to ensure optimal activity .
Major Products Formed
The major products formed from the reactions involving this compound include formaldehyde, ammonium, and hydrogen peroxide. These products result from the oxidation of primary amines catalyzed by SSAO/VAP-1 .
Scientific Research Applications
SSAO/VAP-1 inhibitor 1 has a wide range of scientific research applications:
Chemistry: The compound is used to study the inhibition of SSAO/VAP-1 and its effects on various chemical reactions.
Medicine: The compound has potential therapeutic applications in treating conditions like non-alcoholic steatohepatitis (NASH) and atherosclerosis by reducing oxidative stress and inflammation
Industry: This compound is used in the development of new drugs and therapeutic agents targeting SSAO/VAP-1.
Mechanism of Action
SSAO/VAP-1 inhibitor 1 exerts its effects by inhibiting the enzymatic activity of SSAO/VAP-1. This inhibition prevents the oxidation of primary amines, reducing the production of reactive oxygen species and inflammatory mediators . The molecular targets of this compound include the active sites of SSAO and VAP-1, where it binds and blocks their activity .
Comparison with Similar Compounds
Similar Compounds
PXS-4681A: A potent and selective mechanism-based inhibitor of SSAO/VAP-1 with anti-inflammatory effects.
TT-01025-CL: An oral, irreversible small molecule that inhibits VAP-1 for the treatment of inflammation associated with NASH.
SCZ (Semicarbazide): A classical SSAO inhibitor used in research to study the effects of SSAO inhibition.
Uniqueness
SSAO/VAP-1 inhibitor 1 is unique due to its high potency and selectivity for SSAO/VAP-1. It effectively inhibits the enzymatic activity of SSAO/VAP-1, reducing oxidative stress and inflammation. This makes it a valuable compound in the development of therapeutic agents for conditions like NASH and atherosclerosis .
Properties
Molecular Formula |
C16H22ClFN2O3 |
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Molecular Weight |
344.81 g/mol |
IUPAC Name |
2-[(E)-3-amino-1-fluoroprop-1-en-2-yl]-N-tert-butyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide;hydrochloride |
InChI |
InChI=1S/C16H21FN2O3.ClH/c1-16(2,3)19-15(20)10-4-5-12-13(6-10)21-9-14(22-12)11(7-17)8-18;/h4-7,14H,8-9,18H2,1-3H3,(H,19,20);1H/b11-7+; |
InChI Key |
HHWSXSSYAXVJRQ-RVDQCCQOSA-N |
Isomeric SMILES |
CC(C)(C)NC(=O)C1=CC2=C(C=C1)OC(CO2)/C(=C/F)/CN.Cl |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC2=C(C=C1)OC(CO2)C(=CF)CN.Cl |
Origin of Product |
United States |
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